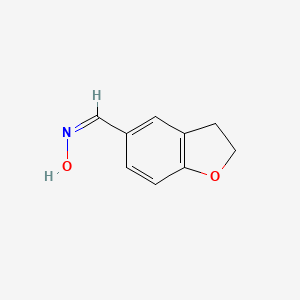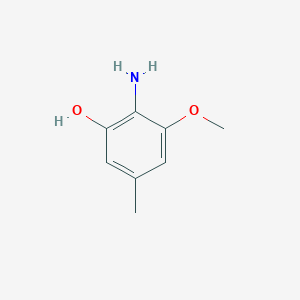
4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(アゼチジン-3-イル)テトラヒドロ-2H-ピラン-2-オンは、分子式がC8H13NO2の化学化合物です。アゼチジン環とテトラヒドロピラン環の両方を含む複素環式化合物です。
準備方法
合成経路と反応条件
4-(アゼチジン-3-イル)テトラヒドロ-2H-ピラン-2-オンの合成は、通常、特定の条件下でアゼチジン誘導体とテトラヒドロピラン誘導体を反応させることから行われます。 一般的な方法の1つは、アゼチジン-3-カルボン酸を出発物質とし、適切な触媒の存在下でテトラヒドロピラン-2-オンと反応させることを含みます .
工業生産方法
この化合物の工業生産方法は、広く文書化されていません。合成は一般的に、規模、収率、費用対効果を最適化した、実験室法と同様の原理に従います。 連続フロー反応器やその他の高度な技術を使用して、生産効率を高めることができます .
化学反応の分析
反応の種類
4-(アゼチジン-3-イル)テトラヒドロ-2H-ピラン-2-オンは、次のようなさまざまな種類の化学反応を起こします。
酸化: この化合物は、対応する酸化物を形成するために酸化できます。
還元: 還元反応により、化合物のさまざまな還元型が得られます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムのような酸化剤、水素化リチウムアルミニウムのような還元剤、および置換反応のためのさまざまな求核剤が含まれます。 反応条件は、通常、制御された温度と、ジクロロメタンまたはエタノールのような溶媒の使用を伴います .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により酸化物が得られ、置換反応によりさまざまな置換誘導体が生成されます .
科学研究への応用
4-(アゼチジン-3-イル)テトラヒドロ-2H-ピラン-2-オンは、いくつかの科学研究に適用されています。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: 製薬中間体としての可能性を探求する研究が進められています。
科学的研究の応用
4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
4-(アゼチジン-3-イル)テトラヒドロ-2H-ピラン-2-オンの作用機序は、特定の分子標的と経路との相互作用を伴います。アゼチジン環は、酵素や受容体と相互作用し、それらを阻害または活性化することが知られています。 テトラヒドロピラン環は、化合物の構造を安定させ、結合親和性を高めることで、化合物の全体的な活性に寄与している可能性もあります .
類似化合物の比較
類似化合物
スピロアゼチジン-2-オン: スピロ環式アゼチジン環を含み、生物活性で知られています。
テトラヒドロ-2H-ピラン-2-オン: さまざまな化学合成で使用される、テトラヒドロピラン環を持つ単純な化合物です。
アゼチジン-3-カルボン酸: 4-(アゼチジン-3-イル)テトラヒドロ-2H-ピラン-2-オンの合成における前駆体
独自性
4-(アゼチジン-3-イル)テトラヒドロ-2H-ピラン-2-オンは、アゼチジン環とテトラヒドロピラン環の組み合わせが特徴で、それぞれが異なる化学的および生物学的特性を付与しています。
類似化合物との比較
Similar Compounds
Spiro-azetidin-2-one: Contains a spirocyclic azetidine ring and is known for its biological activity.
Tetrahydro-2H-pyran-2-one: A simpler compound with a tetrahydropyran ring, used in various chemical syntheses.
Azetidine-3-carboxylic acid: A precursor in the synthesis of 4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one
Uniqueness
This compound is unique due to its combination of azetidine and tetrahydropyran rings, which confer distinct chemical and biological properties.
特性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC名 |
4-(azetidin-3-yl)oxan-2-one |
InChI |
InChI=1S/C8H13NO2/c10-8-3-6(1-2-11-8)7-4-9-5-7/h6-7,9H,1-5H2 |
InChIキー |
GTEYRGVBSGFRTE-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)CC1C2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-2,8-diazaspiro[4.5]decane](/img/structure/B11920099.png)
![3-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11920106.png)
![6-Ethoxy-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B11920119.png)
![2h-Indeno[2,1-d]isoxazole](/img/structure/B11920129.png)


![5-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11920142.png)
![1h-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B11920145.png)



![2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine](/img/structure/B11920183.png)

